Pentachlorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of pentachlorobenzoic acid and its derivatives involves various chemical reactions. For instance, Triphenylbismuth bis(pentachlorobenzoate) is synthesized through the reaction between triphenylbismuth and pentachlorobenzoic acid, utilizing hydrogen peroxide in ether. This process highlights the compound's reactivity and the potential for forming complex derivatives (Sharutin & Sharutina, 2014).
Molecular Structure Analysis
The molecular structure of pentachlorobenzoic acid derivatives, such as triphenylbismuth bis(pentachlorobenzoate), reveals a distorted trigonal bipyramidal coordination. X-ray diffraction data provide detailed insights into the molecular geometry, including bond lengths and angles, which are crucial for understanding the compound's chemical behavior (Sharutin & Sharutina, 2014).
Chemical Reactions and Properties
Pentachlorobenzoic acid undergoes various chemical reactions, forming different metal pentachlorobenzoates through neutralization, metathesis, or cleavage reactions. These reactions and the vibrational assignments made for infrared absorption frequencies provide significant insights into the compound's reactivity and chemical properties (Deacon & Felder, 1967).
Physical Properties Analysis
The physical properties of pentachlorobenzoic acid, such as its dimeric state in solid and various solvents, are critical for understanding its behavior and potential applications. Studies on its preparations and infrared spectra shed light on these aspects, revealing the compound's unique characteristics and interactions with other substances (Deacon & Felder, 1967).
Chemical Properties Analysis
The chemical properties of pentachlorobenzoic acid, including its reactions to form metal pentachlorobenzoates and the resulting structural and vibrational characteristics, are essential for a comprehensive understanding of the compound. These properties are instrumental in its application across various chemical reactions and processes (Deacon & Felder, 1967).
Scientific Research Applications
Synthesis and Chemical Properties : Pentachlorobenzoic acid has been used in the preparation of various metal pentachlorobenzoates. These compounds are characterized using infrared spectroscopy, indicating the potential of Pentachlorobenzoic acid in synthesis and analysis of complex chemical structures (Deacon & Felder, 1967).
Environmental Contamination and Analysis : Research includes the analysis of chlorophenols, chlorobenzenes, and chlorobenzoates in microbial solutions, with Pentachlorobenzoic acid being a model compound for biodegradation studies. This demonstrates its role in environmental pollution research and bioremediation strategies (Gabelish, Crisp & Schneider, 1996).
Pharmacological Research : Pentachlorophenol, a compound related to Pentachlorobenzoic acid, has been studied for its developmental toxicity potential in rats, illustrating the use of Pentachlorobenzoic acid derivatives in toxicological research (Bernard & Hoberman, 2001).
Bioremediation of Contaminated Water : Studies have explored the use of Sphingomonas cells to bioremediate Pentachlorophenol-contaminated groundwater, highlighting the environmental applications of Pentachlorobenzoic acid-related compounds in water treatment (Yang & Lee, 2008).
Analytical Methods in Soil and Water : Pentachlorobenzoic acid isomers have been identified in soils contaminated with PCBs, demonstrating its role in developing analytical methods for environmental contaminants (Křesinová et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2,3,4,5,6-pentachlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONYGGJUUJFXJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074420 | |
Record name | Pentachlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentachlorobenzoic acid | |
CAS RN |
1012-84-6 | |
Record name | Pentachlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1012-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentachlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentachlorobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentachlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5,6-PENTACHLOROBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pentachlorobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9BV6ZF9TG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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